molecular formula C10H13ClN4 B1423492 methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1334149-25-5

methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Cat. No. B1423492
M. Wt: 224.69 g/mol
InChI Key: JRCRIHQNUHYEIE-UHFFFAOYSA-N
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Description

Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C10H13ClN4 . It is a component compound of hydrochloric acid and methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine .


Synthesis Analysis

The synthesis of this compound involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phenyl ring and a triazole ring . The dihedral angle between the phenyl ring and the triazole ring is 14.3 (3)° .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 2H-1,2,3-triazoles . These highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.69 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Modification of Organic Compounds

  • The synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from related compounds involves modifications that enable the creation of sulfones and sulfonamides with potential application in medicinal chemistry and materials science (Meshcheryakov & Shainyan, 2004).

Coordination Chemistry and Metal Complex Formation

  • The coordination complexes of Ni(II) with triazole ligands derived from similar compounds have been synthesized, demonstrating the potential of these structures in forming stable complexes with metal ions. These complexes have applications in catalysis, magnetic materials, and the study of electronic structures (Schweinfurth et al., 2013).

Antimicrobial and Anticancer Properties

  • A series of 1,2,3-triazole derivatives have been synthesized with the potential for anticancer and antimicrobial activities. This indicates the significance of the core triazole structure in the development of new therapeutic agents (Bhat et al., 2016).

Electrochromic and Electronic Applications

  • Benzotriazole and triphenylamine-based copolymers, which could be structurally related to the target compound, have been investigated for their electrochemical and spectroelectrochemical properties, suggesting potential applications in electrochromic devices and electronic materials (Hacioglu et al., 2014).

Synthetic Methodologies and Chemical Transformations

  • The exploration of new synthetic routes and the application of click chemistry for the synthesis of triazole derivatives underscore the versatility and reactivity of the triazole ring system, which is central to the chemical structure of interest. This has implications for the development of novel synthetic strategies in organic chemistry (Saeed et al., 2014).

Biological Activity and Drug Design

  • The cytotoxic activity of 1,2,3-triazole derivatives on glioma cell cultures highlights the potential of triazole-containing compounds in the development of anticancer agents, further emphasizing the importance of this structural motif in drug design and medicinal chemistry (Khazhieva et al., 2015).

Safety And Hazards

While specific safety and hazards information for this compound is not available in the search results, it is generally recommended to wear protective eyewear, clothing, and gloves, and to avoid skin contact when handling similar chemical compounds .

properties

IUPAC Name

N-methyl-1-(2-phenyltriazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-11-7-9-8-12-14(13-9)10-5-3-2-4-6-10;/h2-6,8,11H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCRIHQNUHYEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(N=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

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